molecular formula C17H13NO3 B13132889 (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

Cat. No.: B13132889
M. Wt: 279.29 g/mol
InChI Key: OKBDZJVMPJWKMF-MDZDMXLPSA-N
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Description

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is a complex organic compound characterized by the presence of a fluorenyl group attached to an amino acid derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid typically involves the reaction of 9H-fluoren-9-ylamine with maleic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The product is then purified using column chromatography to obtain the desired compound in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is used as a building block for the synthesis of more complex organic molecules.

Biology

In biological research, this compound is studied for its potential as a fluorescent probe. The fluorenyl group exhibits strong fluorescence, making it useful for imaging and tracking biological processes at the molecular level .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific biological targets suggests it may have applications in drug development, particularly in the design of anti-cancer and anti-inflammatory agents .

Industry

In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including increased durability and resistance to environmental factors .

Mechanism of Action

The mechanism of action of (E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorenyl group can bind to hydrophobic pockets within proteins, modulating their activity and leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to participate in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H13NO3

Molecular Weight

279.29 g/mol

IUPAC Name

(E)-4-(9H-fluoren-9-ylamino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C17H13NO3/c19-15(9-10-16(20)21)18-17-13-7-3-1-5-11(13)12-6-2-4-8-14(12)17/h1-10,17H,(H,18,19)(H,20,21)/b10-9+

InChI Key

OKBDZJVMPJWKMF-MDZDMXLPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)NC(=O)C=CC(=O)O

Origin of Product

United States

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